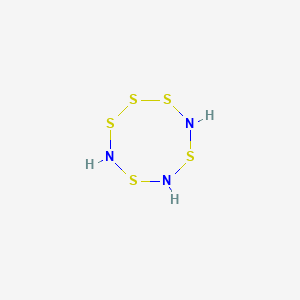
1,2,3,5,7,4,6,8-Pentathiatriazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,7,4,6,8-Pentathiatriazocane is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 1,2,3,5,7,4,6,8-Pentathiatriazocane involves several steps, typically starting with the reaction of appropriate precursors under controlled conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, with specific reaction conditions such as temperature, pressure, and catalysts being crucial for successful synthesis. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
1,2,3,5,7,4,6,8-Pentathiatriazocane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions vary, but they generally require specific solvents, temperatures, and catalysts to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,5,7,4,6,8-Pentathiatriazocane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2,3,5,7,4,6,8-Pentathiatriazocane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
1,2,3,5,7,4,6,8-Pentathiatriazocane can be compared with other similar heterocyclic compounds, such as:
1,2,3,4,5,6-Hexathiatriazocane: Another sulfur and nitrogen-containing heterocycle with different properties and applications.
1,2,3,4,5,6,7,8-Octathiatriazocane: A compound with more sulfur atoms, leading to distinct chemical behaviors.
1,2,3,4,5,6,7,8-Nonathiatriazocane:
The uniqueness of this compound lies in its specific ring structure and the balance of sulfur and nitrogen atoms, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
638-50-6 |
|---|---|
Molecular Formula |
H3N3S5 |
Molecular Weight |
205.4 g/mol |
IUPAC Name |
1,2,3,5,7,4,6,8-pentathiatriazocane |
InChI |
InChI=1S/H3N3S5/c1-4-2-6-8-7-3-5-1/h1-3H |
InChI Key |
FACOHJGJDQEPPW-UHFFFAOYSA-N |
Canonical SMILES |
N1SNSSSNS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


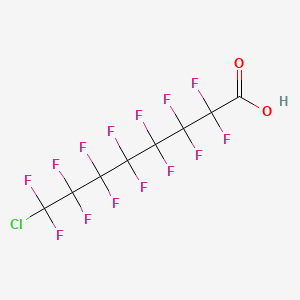

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
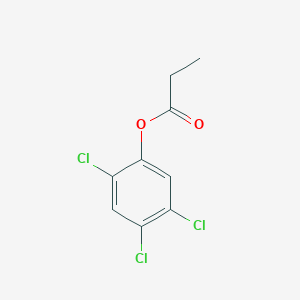
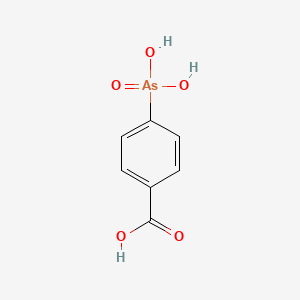
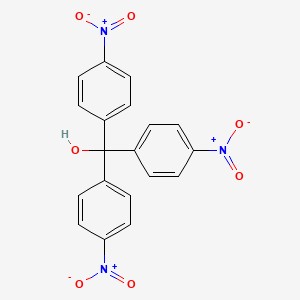
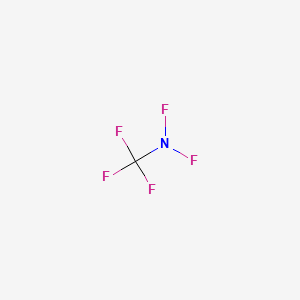
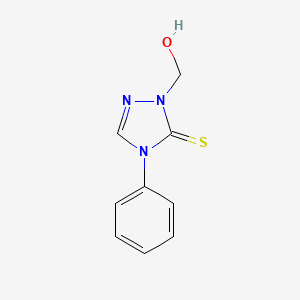
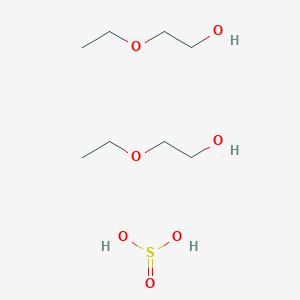
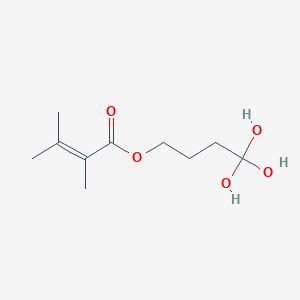
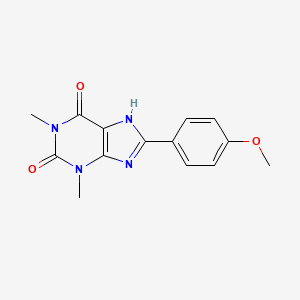
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
